Praseodymium(III)hexafluoroacetylacetonate
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Overview
Description
Praseodymium(III)hexafluoroacetylacetonate is a coordination compound with the chemical formula Pr(C_5HF_6O_2)_3. It is a praseodymium complex with hexafluoroacetylacetonate ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium(III)hexafluoroacetylacetonate can be synthesized through the reaction of praseodymium chloride with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk quantities for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Praseodymium(III)hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state praseodymium complexes.
Reduction: It can be reduced to lower oxidation state praseodymium complexes.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other diketones or phosphine ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield praseodymium(IV) complexes, while reduction may produce praseodymium(II) complexes .
Scientific Research Applications
Praseodymium(III)hexafluoroacetylacetonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Praseodymium(III)hexafluoroacetylacetonate involves its interaction with molecular targets through coordination chemistry. The hexafluoroacetylacetonate ligands stabilize the praseodymium ion, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and properties .
Comparison with Similar Compounds
Praseodymium(III)hexafluoroacetylacetonate can be compared with other similar compounds, such as:
Praseodymium(III)acetylacetonate: Similar in structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Praseodymium(III)chloride: A simpler praseodymium compound with chloride ligands.
Praseodymium(III)nitrate: Another praseodymium compound with nitrate ligands.
Uniqueness: this compound is unique due to the presence of hexafluoroacetylacetonate ligands, which impart distinct chemical and physical properties. These ligands enhance the compound’s stability and solubility in organic solvents, making it particularly useful in various applications .
Properties
Molecular Formula |
C15H3F18O6Pr |
---|---|
Molecular Weight |
762.06 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;praseodymium(3+) |
InChI |
InChI=1S/3C5HF6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI Key |
SKKOUYOCVZQSKB-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pr+3] |
Origin of Product |
United States |
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